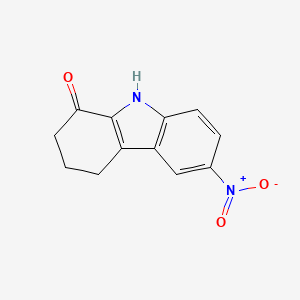

6-硝基-2,3,4,9-四氢-1H-咔唑-1-酮

描述

Synthesis Analysis

The synthesis of nitro-substituted compounds, including those related to carbazole frameworks, often involves nitration reactions that introduce nitro groups into the molecule. These reactions can be intricate, requiring specific conditions to achieve the desired nitration pattern without causing undesired reactions or degradation of the carbazole nucleus. For example, studies have developed methods for synthesizing nitro-substituted dioxotetrahydrodioxapyrenes and related compounds, highlighting the complexity and the careful control needed during synthesis to obtain specific nitro derivatives of carbazole-containing polymers (Andrievskii et al., 1985).

Molecular Structure Analysis

Molecular structure analysis of nitro-substituted carbazoles involves determining how the nitro group's addition affects the molecule's overall structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are commonly used to elucidate these structures. These analyses reveal the orientation of the nitro group relative to the carbazole core and how this substitution influences the molecule's electronic and spatial configuration (Kautny & Stöger, 2013).

Chemical Reactions and Properties

Nitro-substituted carbazoles participate in various chemical reactions, leveraging the reactivity of the nitro group. These reactions include reductions to amine derivatives, participation in coupling reactions, and serving as intermediates in the synthesis of more complex molecules. The presence of a nitro group significantly alters the chemical behavior of the carbazole nucleus, making it a versatile intermediate in organic synthesis (Zhang, Zhou, & Yang, 1995).

Physical Properties Analysis

The physical properties of nitro-substituted carbazoles, such as solubility, melting points, and crystalline structure, can be significantly different from those of the parent carbazole. These properties are crucial for understanding the material's behavior in various applications, including its stability, compatibility with other materials, and suitability for specific uses (Kubicki, Prukała, & Marciniec, 2007).

Chemical Properties Analysis

The chemical properties of nitro-substituted carbazoles, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the presence and position of the nitro group. These properties determine how these compounds interact in chemical reactions, their role as intermediates, and their potential applications in synthesizing other chemical entities (Vasiliev et al., 2001).

科学研究应用

抗癌活性

6-硝基-2,3,4,9-四氢-1H-咔唑-1-酮衍生物已在抗癌应用中显示出潜力。一项研究合成了该化合物的各种衍生物,并使用 MTT 测定法评估了它们对 A-549 细胞系的抗癌活性。其中,特定的衍生物在不同的浓度下表现出显着的活性,突出了它们作为抗癌剂的潜力 (Chaudhary & Chaudhary, 2016).

光物理学和荧光团

该化合物的衍生物已被用于研究光物理学。从 6-硝基-2,3,4,9-四氢-1H-咔唑-1-酮衍生的两种新的荧光团显示出对溶剂极性的敏感性,特别是在它们的激发态中。这项研究对于理解分子间相互作用很有价值,并且可能对开发具有特定光学性质的新材料产生影响 (Ghosh, Mitra, Saha, & Basu, 2013).

硝化过程和合成

已经对咔唑系列中的硝化过程进行了研究,包括 6-硝基-2,3,4,9-四氢-1H-咔唑-1-酮等化合物,以了解它们的合成和结构行为。这些见解对于开发新的合成方法和在包括材料科学和制药在内的各个领域的应用至关重要 (Andrievskii et al., 1985); (Kyzioł & Daszkiewicz, 1984).

静电成像层

已经探索了硝基取代衍生物(包括 6-硝基变体)的合成,以用于基于含咔唑聚合物的静电成像层。这些研究有助于开发用于成像和印刷技术的新的材料 (Andrievskii et al., 1985).

光合作用抑制

已经研究了 6-硝基-2,3,4,9-四氢-1H-咔唑-1-酮的衍生物抑制光合作用的能力,特别是作为潜在的除草剂。通过影响光系统 II,这些化合物表现出减少某些杂草生长的能力,为农业除草剂提供了一种新方法 (Souza et al., 2020).

属性

IUPAC Name |

6-nitro-2,3,4,9-tetrahydrocarbazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-11-3-1-2-8-9-6-7(14(16)17)4-5-10(9)13-12(8)11/h4-6,13H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGBOPXIUNFOKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-1-methyl-1H-indole](/img/structure/B5648604.png)

![5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5648608.png)

![4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate](/img/structure/B5648613.png)

![5,8-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B5648637.png)

![6-[3-isopropyl-5-(2H-1,2,3-triazol-2-ylmethyl)-1H-1,2,4-triazol-1-yl]-2-methyl-1,3-benzothiazole](/img/structure/B5648652.png)

![2-propyl-N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5648659.png)

![(3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[(5-methyl-3-thienyl)carbonyl]-3-pyrrolidinamine](/img/structure/B5648667.png)

![3-chloro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-pyrrolidin-1-ylbenzamide](/img/structure/B5648672.png)

![N'-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5648686.png)

![(2-furylmethyl)[4-(phenylsulfonyl)phenyl]amine](/img/structure/B5648688.png)

![3-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5648692.png)

![1-(2-furylmethyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5648699.png)

![(3R*,4S*)-1-[3-(allyloxy)benzoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5648703.png)